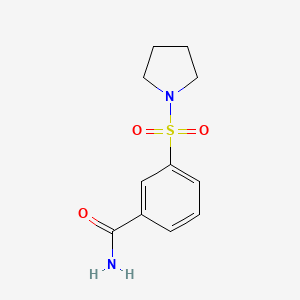
3-(1-pyrrolidinylsulfonyl)benzamide
説明
3-(1-pyrrolidinylsulfonyl)benzamide, also known as PSB-1115, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor plays a crucial role in various physiological and pathological processes, including pain, depression, and drug addiction. Therefore, PSB-1115 has become an essential tool for investigating the function of the sigma-1 receptor and its potential therapeutic applications.
作用機序
The sigma-1 receptor is a transmembrane protein that is localized in the endoplasmic reticulum and plasma membrane of cells. It interacts with various proteins, including ion channels, G-protein-coupled receptors, and enzymes, to modulate their activity. The exact mechanism of action of 3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to bind to the sigma-1 receptor and inhibit its function. This leads to a decrease in the downstream signaling pathways that are regulated by the sigma-1 receptor.
Biochemical and Physiological Effects:
3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. This suggests that 3-(1-pyrrolidinylsulfonyl)benzamide may have potential therapeutic applications for the treatment of psychiatric disorders, such as depression and anxiety. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to attenuate pain behavior in animal models, indicating that it may be useful for the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of using 3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potency and selectivity for the sigma-1 receptor. This allows researchers to specifically target the sigma-1 receptor and study its function without interfering with other proteins or receptors. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a long duration of action, which makes it useful for studying the long-term effects of sigma-1 receptor modulation. However, one of the limitations of using 3-(1-pyrrolidinylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 3-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One potential application is for the treatment of psychiatric disorders, such as depression and anxiety. 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate the release of neurotransmitters in the brain, which may have therapeutic benefits for these conditions. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to attenuate pain behavior in animal models, suggesting that it may have potential for the treatment of chronic pain. Another future direction is to investigate the role of the sigma-1 receptor in drug addiction and substance abuse. 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the binding of cocaine to the sigma-1 receptor, indicating that it may be useful for the treatment of cocaine addiction. Overall, 3-(1-pyrrolidinylsulfonyl)benzamide is a promising tool for investigating the function of the sigma-1 receptor and its potential therapeutic applications.
科学的研究の応用
3-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research to study the function of the sigma-1 receptor. It has been shown to inhibit the binding of various sigma-1 receptor ligands, including (+)-pentazocine, haloperidol, and cocaine. This indicates that 3-(1-pyrrolidinylsulfonyl)benzamide is a potent and selective sigma-1 receptor antagonist. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been used to investigate the role of the sigma-1 receptor in various physiological and pathological processes, such as pain, anxiety, depression, and drug addiction.
特性
IUPAC Name |
3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)9-4-3-5-10(8-9)17(15,16)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPXQVZTSAALHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)
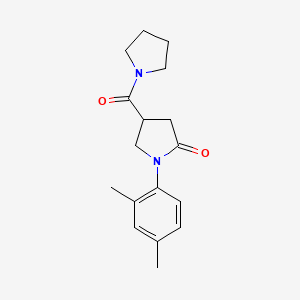
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)
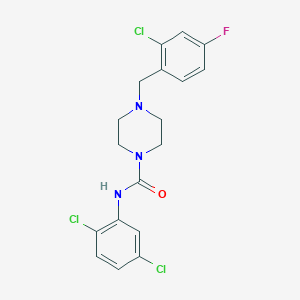
![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4842847.png)

![ethyl 2-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4842874.png)
![{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4842885.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4842893.png)
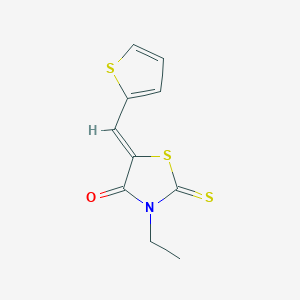
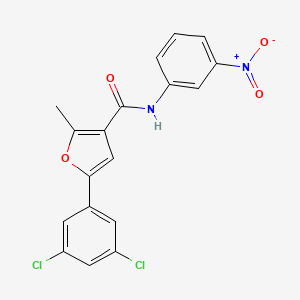
![2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4842917.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4842922.png)
